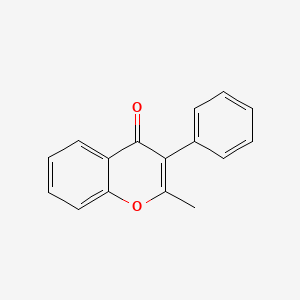

4H-1-Benzopyran-4-one, 2-methyl-3-phenyl-

Description

Contextualization within the Chromone (B188151) and Flavonoid Class

The structural foundation of 2-methyl-3-phenyl-4H-1-benzopyran-4-one is the 4H-1-benzopyran-4-one nucleus, commonly known as chromone . wikipedia.orgresearchgate.net This core structure consists of a benzene (B151609) ring fused to a pyran-4-one ring. Chromones are considered "privileged structures" in medicinal chemistry because their scaffold appears in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. researchgate.netacs.org

This chromone core is also central to the flavonoids , a large and diverse class of plant secondary metabolites. researchgate.net Flavonoids are typically categorized based on the substitution pattern on the pyran ring. Key flavonoid subclasses include:

Flavones : Characterized by a phenyl group at the C2 position (2-phenyl-4H-1-benzopyran-4-one skeleton). qmul.ac.ukmedchemexpress.com

Isoflavones : Distinguished by a phenyl group at the C3 position (3-phenyl-4H-1-benzopyran-4-one skeleton). qmul.ac.uk

The subject compound, 2-methyl-3-phenyl-4H-1-benzopyran-4-one, possesses the 3-phenyl arrangement characteristic of isoflavones. However, it is further distinguished by a methyl group at the C2 position. This specific substitution differentiates it from naturally occurring isoflavones and places it in a unique chemical space, prompting investigations into how this combined substitution pattern influences its properties compared to its parent classes.

| Compound Class | Core Structure | Key Substituent Position | Example |

|---|---|---|---|

| Chromone | 4H-1-Benzopyran-4-one | Unsubstituted at C2/C3 | 2-Methyl-4H-1-benzopyran-4-one |

| Flavone | 2-Phenyl-4H-1-benzopyran-4-one | Phenyl at C2 | Apigenin |

| Isoflavone (B191592) | 3-Phenyl-4H-1-benzopyran-4-one | Phenyl at C3 | Daidzein (B1669772) |

| Target Compound Class | 2-Methyl-3-phenyl-4H-1-benzopyran-4-one | Methyl at C2, Phenyl at C3 | 2-Methyl-3-phenyl-4H-1-benzopyran-4-one |

Historical Perspective of 4H-1-Benzopyran-4-one Research

Research into the 4H-1-benzopyran-4-one (chromone) scaffold has a rich history, originating with the isolation of naturally occurring flavonoids. These compounds were initially studied for their roles as plant pigments. Over time, scientific interest expanded dramatically as the potent biological activities of chromone-containing compounds were uncovered.

The versatility of the chromone ring as a synthetic building block was recognized, leading to the development of numerous methods for its preparation and functionalization. researchgate.netresearchgate.net Early synthetic efforts focused on creating analogues of natural products. As synthetic methodologies became more sophisticated, chemists began to explore novel substitution patterns not found in nature, aiming to fine-tune biological activity and develop new therapeutic agents. researchgate.net This has led to the chromone scaffold being investigated for a vast range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. researchgate.netnih.govnih.gov

Significance of the 2-Methyl-3-phenyl Substitution Pattern

The specific arrangement of a methyl group at the C2 position and a phenyl group at the C3 position is a critical determinant of the molecule's chemical and biological profile. Structure-activity relationship (SAR) studies on the chromone nucleus consistently demonstrate that the nature and position of substituents have a profound impact on efficacy and selectivity for biological targets.

Influence of the 2-Methyl Group: The presence of a methyl group at the C2 position has been shown to be crucial for certain biological activities. For instance, studies on chromone derivatives as monoamine oxidase B (MAO-B) inhibitors have found that methyl substitution on the chromone ring can be more critical for activity than substitutions on other parts of the molecule. nih.gov The reactivity of the 2-methyl group itself can also be exploited for further chemical modifications. researchgate.net

Influence of the 3-Phenyl Group: The 3-phenyl substitution establishes the compound as an isoflavonoid (B1168493) analogue. This class is known for a range of biological activities, including interactions with nuclear receptors and enzymes. The orientation and electronic properties of this phenyl ring can be pivotal for binding to target proteins.

The combination of these two substituents creates a unique steric and electronic profile. Research into related structures suggests that such modifications can influence how the molecule fits into the active sites of enzymes or receptors, potentially leading to novel mechanisms of action or improved selectivity compared to other flavonoids or chromones. acs.org

Overview of Current Research Trajectories

Contemporary research on chromone derivatives, including those with the 2-methyl-3-phenyl substitution pattern, is largely driven by the search for new therapeutic agents. Key areas of investigation include:

Enzyme Inhibition: A significant focus is on the development of chromone-based compounds as enzyme inhibitors. This includes targeting enzymes implicated in neurodegenerative diseases like Parkinson's and Alzheimer's (e.g., MAO-B, cholinesterases) and those involved in age-related diseases (e.g., sirtuins). acs.orgnih.govnih.gov Derivatives of 4H-1-benzopyran-4-one have also been synthesized and tested as inhibitors of aldose reductase, an enzyme linked to diabetic complications. nih.gov

Anticancer Activity: The chromone scaffold is actively being explored for its antiproliferative effects. Research has shown that certain benzopyran-4-one derivatives can act as cytotoxic agents against various cancer cell lines, sometimes with selectivity for tumor cells over normal cells. wikipedia.orgresearchgate.netnih.gov The mechanisms often involve targeting cell cycle regulatory proteins and inducing apoptosis. medchemexpress.com

Anti-inflammatory Properties: Novel 2-phenyl-4H-chromen-4-one derivatives have been synthesized and evaluated for their anti-inflammatory activity. Studies have shown that some of these compounds can suppress inflammation by inhibiting pathways such as the TLR4/MAPK signaling cascade. nih.gov

Advanced Synthesis: The development of novel, efficient synthetic routes to access functionally diverse chromones remains an active area of research. Modern methods focus on organocatalysis, transition-metal-free reactions, and domino reactions to build libraries of these compounds for biological screening. researchgate.netresearchgate.net

| Research Area | Biological Target/Application | Key Findings/Significance | Reference |

|---|---|---|---|

| Neuroprotection | Monoamine Oxidase B (MAO-B) | Chromone derivatives show potential as selective MAO-B inhibitors for treating neurodegenerative diseases. | nih.govnih.gov |

| Oncology | Cancer Cell Proliferation | Benzopyran-4-one hybrids display significant antiproliferative activity against various cancer cell lines. | nih.gov |

| Anti-inflammatory | TLR4/MAPK Pathway | Substituted 2-phenyl-4H-chromen-4-one derivatives can downregulate pro-inflammatory cytokines. | nih.gov |

| Metabolic Disease | Aldose Reductase | 4H-1-benzopyran-4-one derivatives show inhibitory activity, relevant for diabetic complications. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-11-15(12-7-3-2-4-8-12)16(17)13-9-5-6-10-14(13)18-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQQUQGPUPSWJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450956 | |

| Record name | 4H-1-Benzopyran-4-one, 2-methyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24258-66-0 | |

| Record name | 4H-1-Benzopyran-4-one, 2-methyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 3 Phenyl 4h 1 Benzopyran 4 One and Its Analogues

Classical and Contemporary Synthetic Routes for the 4H-1-Benzopyran-4-one Core

The 4H-1-benzopyran-4-one scaffold, also known as a chromone (B188151), is a fundamental structure in a wide array of naturally occurring and synthetic compounds. nist.gov Its synthesis has been a subject of extensive research, leading to the development of several effective methods.

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of the 4H-1-benzopyran-4-one core. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol. A common strategy involves the reaction of a phenol (B47542) with a β-keto ester or a similar 1,3-dicarbonyl compound. For instance, the Pechmann condensation, a classic method, utilizes a phenol and a β-keto ester in the presence of an acid catalyst to form a coumarin, which can then be further modified to yield the 4H-1-benzopyran-4-one core. Another significant approach is the Simonis reaction, where a phenol reacts with a β-keto ester in the presence of phosphorus pentoxide to directly afford the chromone.

Crossed Claisen condensation reactions, which involve two different ester reactants, can also be employed, particularly when one of the esters lacks alpha hydrogens to prevent self-condensation and reduce the complexity of the product mixture. libretexts.orgorganic-chemistry.org The use of a strong base is essential to drive these reactions to completion. wikipedia.orgbyjus.com

Cyclization Strategies and Ring Closure Mechanisms

The formation of the pyranone ring is a critical step in the synthesis of 4H-1-benzopyran-4-ones. This is typically achieved through intramolecular cyclization of a suitable precursor. The success of these cyclization reactions often depends on the ability of the linear precursor to adopt a conformation that brings the reactive ends into close proximity. uni-kiel.de

One common strategy involves the acid-catalyzed cyclization of o-hydroxyaryl ketones that bear a two-carbon side chain at the ortho position. This side chain can be introduced through various methods, including the Fries rearrangement of a phenyl ester. The mechanism involves the protonation of a carbonyl group, followed by nucleophilic attack from the phenolic hydroxyl group and subsequent dehydration to form the heterocyclic ring.

Modern approaches have focused on developing more efficient and milder cyclization conditions. researchgate.net For example, transition-metal-free methods using organocatalysts like N-triflyl phosphoramide (B1221513) have been developed for the selective cyclization of 1,3-diketones to yield substituted 4H-chromen-4-ones. researchgate.net Additionally, domino reactions, where multiple bond-forming events occur in a single synthetic operation, have been employed to construct the chromone ring and introduce substituents simultaneously. researchgate.net

Baker–Venkataraman Rearrangement and Claisen Ester Condensation Pathways

The Baker–Venkataraman rearrangement is a powerful and widely used method for the synthesis of chromones and flavones. wikipedia.orgjk-sci.com The reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone. wikipedia.orgjk-sci.com This diketone intermediate then undergoes an acid-catalyzed cyclization and dehydration to afford the final 4H-1-benzopyran-4-one core. rsc.org

The general mechanism of the Baker-Venkataraman rearrangement proceeds as follows:

A base abstracts an alpha-hydrogen from the acetophenone, forming an enolate. wikipedia.org

The enolate then attacks the ester carbonyl intramolecularly, forming a cyclic alkoxide. wikipedia.org

This intermediate opens up to form a more stable phenolate (B1203915). wikipedia.org

Acidic workup protonates the phenolate to yield the 1,3-diketone. wikipedia.org

The Claisen ester condensation provides another important pathway to the 1,3-diketone precursor required for chromone synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.orgmasterorganicchemistry.com By carefully choosing the ester reactants, a "crossed" Claisen condensation can be used to synthesize the desired 1,3-diketone. libretexts.orgorganic-chemistry.org

| Reaction | Description | Key Intermediates |

| Baker-Venkataraman Rearrangement | Base-catalyzed rearrangement of an o-acyloxyacetophenone. wikipedia.orgjk-sci.com | 1,3-diketone wikipedia.org |

| Claisen Ester Condensation | Base-catalyzed condensation of two esters. wikipedia.orgmasterorganicchemistry.com | β-keto ester masterorganicchemistry.com |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgresearchgate.net The synthesis of 4H-1-benzopyran-4-ones and their derivatives has benefited from this technology. researchgate.netnih.govnih.gov

Microwave irradiation can be effectively used to promote condensation and cyclization reactions. researchgate.netasianpubs.org For example, the synthesis of flavones using the Baker-Venkataraman rearrangement can be accelerated under microwave conditions. researchgate.net Similarly, the synthesis of various heterocyclic compounds, including those with a benzopyranone core, has been achieved with improved efficiency using microwave assistance. nih.govnih.gov These methods are often highlighted for their simplicity and compatibility with a diverse range of substrates. organic-chemistry.org

Targeted Synthesis of 2-Methyl-3-phenyl-4H-1-benzopyran-4-one Derivatives

The synthesis of specific derivatives of 2-methyl-3-phenyl-4H-1-benzopyran-4-one allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Functional Group Modifications at Core Positions (e.g., hydroxylations, alkylations, acylations)

Modifications to the core structure of 2-methyl-3-phenyl-4H-1-benzopyran-4-one can be achieved by introducing or altering functional groups at various positions. These modifications can significantly influence the chemical and biological properties of the resulting compounds.

Hydroxylation: The introduction of hydroxyl groups onto the benzopyranone or the phenyl ring can be accomplished through various methods. For instance, starting with appropriately substituted phenols or acetophenones allows for the synthesis of hydroxylated derivatives. mdpi.com The positions of these hydroxyl groups can impact the compound's properties.

Alkylation: Alkyl groups can be introduced at different positions, such as on the benzopyranone nucleus or on existing hydroxyl or amino groups. For example, the synthesis of 7-methoxy derivatives is a common modification. nih.gov Alkylation can also be performed on the nitrogen of a heterocyclic substituent attached to the core. uni.lu

Acylation: Acylation reactions are used to introduce acyl groups onto the molecule. This can be achieved by reacting a hydroxyl or amino functionalized derivative with an acylating agent, such as an acid chloride or anhydride. researchgate.net For example, N-acylbenzotriazoles have been used as effective acylating agents for heterocyclic compounds in the presence of a Lewis acid. core.ac.uk Biocatalytic acylation using lipases has also been explored for regioselective acylation of hydroxymethyl-substituted benzopyranones. researchgate.net

The following table summarizes some examples of functional group modifications on the 4H-1-benzopyran-4-one core:

| Modification | Reagents/Methods | Resulting Derivative Example | Reference |

| Hydroxylation | Starting with substituted phenols | 5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one | nih.gov |

| Alkylation | Alkyl halides, Dimethyl sulfate | 7-methoxy-2-phenyl-4H-1-benzopyran-4-one | nih.gov |

| Acylation | Acid chlorides, N-acylbenzotriazoles | 3-Aroylflavones | researchgate.net |

| Introduction of Amidinobenzimidazoles | Multi-step synthesis | 2-phenyl-6-(amidinobenzimidazolyl)-4H-1-benzopyran-4-one | nih.gov |

These synthetic strategies provide a versatile toolkit for the creation of a diverse library of 2-methyl-3-phenyl-4H-1-benzopyran-4-one derivatives, enabling further investigation into their chemical and biological significance.

Regioselective Synthesis Approaches

Regioselectivity, the control of the region of a molecule where a chemical reaction occurs, is a critical aspect in the synthesis of substituted benzopyranones. In the context of 2-methyl-3-phenyl-4H-1-benzopyran-4-one, regioselective methods ensure the correct placement of the methyl and phenyl groups on the pyranone ring.

One notable approach involves the base-promoted regioselective cyclization of dithioates with active methylene (B1212753) isocyanides to afford substituted thiazoles. rsc.org While not a direct synthesis of the benzopyranone, this highlights the principle of achieving regiocontrol in heterocyclic synthesis. rsc.org The choice of base and reaction conditions can direct the cyclization to favor one regioisomer over another, a strategy that can be adapted to benzopyranone synthesis. rsc.org

Another example of achieving regioselectivity is seen in the nucleophilic aromatic substitution (SNAr) reactions on tetrafluorinated BOPYPY dyes. nih.gov In these systems, the fluorine atom at the F2 position is consistently and regioselectively substituted by various nucleophiles. nih.gov However, a change in the substituent at the α-position can alter the regioselectivity, directing the substitution to the F4 position due to stabilizing π-π stacking interactions. nih.gov This demonstrates how subtle changes in the substrate can be used to control the regiochemical outcome of a reaction. DFT calculations are often employed to understand the underlying electronic and steric factors governing this selectivity. nih.gov

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single pot. nih.govresearchgate.net This approach is highly efficient and offers a straightforward route to generate diverse libraries of compounds for various applications. nih.govresearchgate.net

Several types of MCRs are particularly relevant for the synthesis of heterocyclic scaffolds related to benzopyranones. Isonitrile-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are widely used in the pharmaceutical industry to create libraries of drug-like molecules. nih.gov Other notable MCRs include the Strecker reaction for α-aminonitriles, the Bucherer–Bergs reaction for hydantoins, and the Mannich and Povarov reactions for the synthesis of various nitrogen-containing heterocycles. nih.gov

A specific example is the one-pot reaction of in situ-formed benzopyran-substituted pyridinium (B92312) ylides with aromatic aldehydes and dimedone, which yields 2,3-dihydrofurans in good yields. researchgate.netfigshare.com This demonstrates the potential of MCRs to rapidly build molecular complexity around a core heterocyclic structure. Similarly, the Doebner reaction, a multicomponent synthesis of quinolines, showcases the utility of this strategy in synthesizing complex APIs. nih.gov The synthesis of 4H-pyran derivatives can also be achieved via a multicomponent reaction in a DBSA/H2O microemulsion system, highlighting the use of green chemistry principles in MCRs. scielo.br

| Reaction Type | Reactants | Product | Reference |

| Dihydrofuran Synthesis | Benzopyran-substituted pyridinium ylides, Aromatic aldehydes, Dimedone | 2,3-Dihydrofurans | researchgate.netfigshare.com |

| Quinoline Synthesis (Doebner) | Pyruvic acid, 4-Fluoroaniline, 4-(2′-Fluorophenyl)benzaldehyde | Brequinar | nih.gov |

| 4H-Pyran Synthesis | Aldehyde, Malononitrile, Cyclohexane-1,3-dione | 2-Amino-4H-chromene-3-carbonitriles | scielo.br |

Catalytic Approaches in 2-Methyl-3-phenyl-4H-1-benzopyran-4-one Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of 2-methyl-3-phenyl-4H-1-benzopyran-4-one and its analogues has benefited significantly from the development of various catalytic systems.

Lewis Acid Catalysis (e.g., Boron Trifluoride Diethyl Etherate)

Boron trifluoride diethyl etherate (BF3·OEt2) is a versatile and widely used Lewis acid catalyst in organic synthesis. wikipedia.orgcommonorganicchemistry.com It is a convenient liquid source of boron trifluoride (BF3), which can catalyze a wide range of reactions, including cyclizations, rearrangements, and condensations. wikipedia.orgmedcraveonline.com

In the context of benzopyranone synthesis, BF3·OEt2 can be employed to catalyze the regioselective Claisen-Schmidt condensation reaction between substituted 2-hydroxyacetophenones and benzaldehydes. researchgate.net This reaction is a key step in the formation of the chalcone (B49325) intermediate, which can then undergo cyclization to form the flavonoid core. The use of BF3·OEt2 has also been explored for the regioselective deacetylation of polyacetoxyacetophenones, demonstrating its utility in manipulating protecting groups during the synthesis of natural products. researchgate.net Furthermore, BF3·OEt2 is effective in mediating the cyclization of prenylated chalcones to form chromanochalcones. researchgate.net

| Reaction | Substrates | Catalyst | Product | Reference |

| Claisen-Schmidt Condensation | 5-Acetyl-2-hydroxybenzaldehyde, Substituted benzaldehydes | BF3·OEt2 | 3′-Acetyl-4′-hydroxychalcones | researchgate.net |

| Regioselective Deacetylation | Polyacetoxyacetophenones | BF3·OEt2 | Deacetylated products | researchgate.net |

| Chromanochalcone Synthesis | Prenylated chalcones | BF3·OEt2 | Chromanochalcones | researchgate.net |

Protic Acid and Basic Catalysis

Both protic acids and bases are fundamental catalysts in organic synthesis and have been employed in the synthesis of benzopyranone-related structures. For instance, dodecylbenzenesulfonic acid (DBSA) can act as both a surfactant and a catalyst in a microemulsion system for the multicomponent synthesis of 4H-pyran derivatives. scielo.br The acidic nature of DBSA accelerates the catalytic cyclization process, leading to shorter reaction times. scielo.br

Base-mediated reactions are also crucial. For example, the ring-contraction of 3-bromo-2H-naphtho[1,2-b]pyrans to naphtho[1,2-b]furans is promoted by a base. hud.ac.uk The rate of this ring-contraction can be dependent on the stoichiometry of the base used, such as potassium carbonate. hud.ac.uk

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.com The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful tool for constructing the biaryl linkage present in 3-phenyl-4H-1-benzopyran-4-ones. nih.govmdpi.com

In a typical Suzuki coupling cycle, an oxidative addition of the organic halide to the Pd(0) catalyst is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com This methodology has been applied to the synthesis of various heterocyclic compounds, including 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones through a cascade cyclocarbopalladation/Suzuki coupling sequence. nih.gov Palladium catalysts are also effective for Tsuji-Trost type reactions of benzofuran-2-ylmethyl acetates with various nucleophiles, demonstrating the versatility of palladium in functionalizing heterocyclic systems. nih.gov

| Reaction Type | Substrates | Catalyst System | Product | Reference |

| Suzuki-Miyaura Coupling | Aryl iodide, Phenylboronic acid | Pd catalyst, K3PO4 | Aryl-substituted product | nih.gov |

| Suzuki-Miyaura Coupling | Bromo-substituted quinazolines, Boronic acid pinacol (B44631) ester | Pd(dppf)Cl2, Na2CO3, TBAB | Quinazolinylphenyl-1,3,4-thiadiazole conjugates | mdpi.com |

| Tsuji-Trost Reaction | Benzofuran-2-ylmethyl acetates, Nucleophiles | [Pd(η3-C3H5)Cl]2/XPhos | 2-Substituted benzofurans | nih.gov |

Oxidative Cyclization Reactions

Oxidative cyclization provides a direct method for the formation of heterocyclic rings through the intramolecular reaction of a nucleophile with an activated aromatic ring. Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), are often used as oxidants in these transformations. nih.gov

The synthesis of demethyloxyaaptamine, a marine alkaloid, utilizes a key oxidative intramolecular cyclization at the ortho-position of a phenol derivative. nih.gov In this process, PIDA is believed to react with the phenolic hydroxyl group, followed by nucleophilic attack of a side-chain azide (B81097) group onto the activated ortho-position of the phenol ring, leading to the formation of the cyclized product. nih.gov The choice of solvent can significantly impact the yield of these reactions, with fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) often proving beneficial. nih.gov This strategy offers a powerful tool for the construction of polycyclic frameworks.

Advanced Spectroscopic and Chromatographic Characterization Techniques for 2 Methyl 3 Phenyl 4h 1 Benzopyran 4 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-methyl-3-phenyl-4H-1-benzopyran-4-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 7-methoxy-2-methyl-3-phenyl-4H-1-benzopyran-4-one, reveals characteristic signals that can be extrapolated to the parent compound. nih.gov The protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The methyl group at the C2 position exhibits a singlet at approximately δ 2.5 ppm. The protons on the benzopyran ring system will also show distinct signals in the aromatic region, with their specific chemical shifts and coupling constants being dependent on their substitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon (C4) of the pyranone ring is characteristically found at a downfield chemical shift, often in the range of δ 175-180 ppm. The carbons of the phenyl and benzopyran rings appear in the aromatic region (δ 110-160 ppm), while the methyl carbon (C2-CH₃) resonates at a much higher field, typically around δ 20-30 ppm. For instance, in a similar compound, 1-(4-methylphenyl)-3-phenylpropynone, the carbonyl carbon appears at δ 177.7 ppm. rsc.org

Comprehensive 1D and 2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for assigning all proton and carbon signals definitively and confirming the connectivity of the atoms within the 2-methyl-3-phenyl-4H-1-benzopyran-4-one structure. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methyl-3-phenyl-4H-1-benzopyran-4-one

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | ~2.5 (s) | ~20-30 |

| Phenyl-H | ~7.2-7.5 (m) | - |

| Benzopyran-H | ~7.5-8.2 (m) | - |

| C2 | - | ~160-165 |

| C3 | - | ~120-125 |

| C4 | - | ~175-180 |

| Phenyl-C | - | ~128-135 |

| Benzopyran-C | - | ~115-155 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and investigate the fragmentation pathways of 2-methyl-3-phenyl-4H-1-benzopyran-4-one.

Molecular Ion Peak: In electron ionization (EI) mass spectrometry, the compound will exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. For a related compound, 4'-methylflavone (C₁₆H₁₂O₂), the molecular weight is 236.26 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition. rsc.org

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for flavones and isoflavones involve retro-Diels-Alder (RDA) reactions, leading to the cleavage of the pyranone ring. The resulting fragment ions can help to identify the substitution patterns on both the benzopyran and phenyl rings. For instance, the fragmentation of related furanone structures has been studied to understand these pathways. imreblank.ch The analysis of MS/MS spectra can further elucidate the structure of the fragment ions. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in 2-methyl-3-phenyl-4H-1-benzopyran-4-one.

The IR spectrum will show characteristic absorption bands corresponding to the various bonds within the molecule. A strong absorption band in the region of 1650-1600 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the γ-pyrone ring. The stretching vibrations of the C=C bonds in the aromatic rings will appear in the 1600-1450 cm⁻¹ region. The C-O-C (ether) stretching vibrations of the pyran ring typically absorb in the 1250-1000 cm⁻¹ range. The presence of the methyl group will be confirmed by C-H stretching and bending vibrations.

Table 2: Characteristic IR Absorption Frequencies for 2-Methyl-3-phenyl-4H-1-benzopyran-4-one

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Carbonyl | C=O | 1650-1600 (strong) |

| Aromatic | C=C | 1600-1450 |

| Ether | C-O-C | 1250-1000 |

| Methyl | C-H stretch | 2975-2850 |

| Methyl | C-H bend | 1470-1430, 1380-1365 |

High-Performance Liquid Chromatography (HPLC) in Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of 2-methyl-3-phenyl-4H-1-benzopyran-4-one and for its quantification in various matrices.

A reversed-phase HPLC method, typically using a C18 column, is commonly employed. The mobile phase usually consists of a mixture of an aqueous solvent (often with a buffer like formic acid or acetic acid) and an organic modifier such as acetonitrile (B52724) or methanol. The compound is detected using a UV detector, typically at a wavelength where the compound exhibits maximum absorbance. The retention time of the compound under specific chromatographic conditions is a characteristic parameter. The purity of the sample is determined by the area percentage of the main peak in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds in complex mixtures. researchgate.net While 2-methyl-3-phenyl-4H-1-benzopyran-4-one itself may have limited volatility, GC-MS can be used for the analysis of related, more volatile derivatives or for the identification of impurities. nist.govnih.gov

In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification. researchgate.net This technique is particularly useful for identifying byproducts in the synthesis of the target compound.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Verification

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions and for preliminary purity checks of 2-methyl-3-phenyl-4H-1-benzopyran-4-one. libretexts.org

A small amount of the reaction mixture or the purified product is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase (a mixture of solvents). The separation is based on the differential partitioning of the components between the stationary and mobile phases. The spots are visualized under UV light or by using a staining agent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system.

Spectrophotometric Methods for Complexation Studies with Metal Ions

UV-Visible spectrophotometry can be employed to study the interaction and complex formation between 2-methyl-3-phenyl-4H-1-benzopyran-4-one and various metal ions.

The formation of a metal-ligand complex often results in a change in the electronic absorption spectrum of the ligand. This can be observed as a shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity. By systematically varying the concentration of the metal ion while keeping the ligand concentration constant (or vice versa), the stoichiometry of the complex and its stability constant can be determined using methods such as the mole-ratio method or Job's method of continuous variation. These studies are important for understanding the potential chelating properties of the isoflavone (B191592).

Molecular and Cellular Biological Activities of 2 Methyl 3 Phenyl 4h 1 Benzopyran 4 One and Its Analogues

Anti-inflammatory Activities and Associated Molecular Pathways

Derivatives of the 4H-1-benzopyran-4-one (chromone) scaffold have demonstrated significant anti-inflammatory effects by interacting with various molecular targets in inflammatory pathways.

The cyclooxygenase (COX) enzymes are key mediators of inflammation, responsible for the synthesis of prostaglandins (B1171923) (PGs). nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated during inflammation. nih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with fewer gastrointestinal side effects than nonselective COX inhibition. nih.gov

While direct data on 2-methyl-3-phenyl-4H-1-benzopyran-4-one is limited, various derivatives of the parent chromone (B188151) structure have been investigated for their COX inhibitory potential. For instance, certain pyran derivatives have been noted for their COX-2 inhibitory activity. researchgate.net The general class of 2,3-diaryl-4(3H)-quinazolinone derivatives has also been shown to exhibit COX-2 inhibitory and anti-inflammatory activity. nih.gov This suggests that the benzopyran-4-one core is a promising scaffold for the development of COX inhibitors.

Tumor necrosis factor-alpha (TNF-α) is a critical pro-inflammatory cytokine involved in the pathogenesis of numerous inflammatory diseases. nih.govnih.gov It plays a central role in initiating the inflammatory cascade, leading to the production of other inflammatory mediators. nih.govnih.gov

Studies on novel 2-phenyl-4H-chromen-4-one derivatives have shown their ability to modulate the production of pro-inflammatory cytokines. In one study, a specific derivative, referred to as compound 8, was found to significantly decrease the serum levels of TNF-α and Interleukin-6 (IL-6) in an animal model of lipopolysaccharide (LPS)-induced inflammation. nih.govnih.gov The mechanism of this action was linked to the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinases (MAPKs) signaling pathway, which is a major pathway for inducing the immune response and subsequent cytokine production. nih.govnih.govresearchgate.net By suppressing this pathway, these compounds can effectively reduce the expression and release of key pro-inflammatory cytokines like TNF-α and IL-6. nih.govnih.govresearchgate.net

Beyond cytokines, the anti-inflammatory effects of 2-phenyl-4H-chromen-4-one analogues extend to the inhibition of other inflammatory mediators such as nitric oxide (NO). Overproduction of NO is a hallmark of inflammatory conditions. Research has demonstrated that synthetic 2-phenyl-4H-chromen-4-one derivatives can effectively inhibit the production of NO in LPS-stimulated macrophage cells. nih.govresearchgate.net This inhibition is part of the broader suppression of the TLR4/MAPK signaling pathway, which controls the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.govresearchgate.net

Antioxidant Properties and Reactive Oxygen Species Scavenging Mechanisms

The antioxidant system is crucial for cellular defense against damage from reactive oxygen species (ROS). The benzopyran scaffold has been identified as a key structure in compounds with significant antioxidant potential.

Anticancer and Antiproliferative Activities

The benzopyran-4-one core is a prevalent feature in many compounds developed for their anticancer properties. nih.govnih.gov These derivatives have shown promise in inhibiting the growth of various cancer cell lines. nih.gov

A specific benzopyran derivative, SIMR1281, demonstrated potent antiproliferative activity against a panel of human cancer cell lines, including those that have acquired drug resistance. nih.gov The compound was effective against breast (MCF7, SKBR3), colorectal (HCT116), and lung (A549) cancer cell lines, among others. nih.gov The half-maximal inhibitory concentrations (IC₅₀) highlight its efficacy. nih.gov

Table 1: Antiproliferative Activity of SIMR1281 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| HCT116 | Colorectal Cancer | 0.22 |

| RKO | Colorectal Cancer | 0.28 |

| A549 | Lung Cancer | 0.23 |

| H460 | Lung Cancer | 0.23 |

| MCF7 | Breast Cancer | 0.35 |

| SKBR3 | Breast Cancer | 0.35 |

| PC3 | Prostate Cancer | 0.25 |

| DU145 | Prostate Cancer | 0.25 |

Data sourced from a study on a novel benzopyrane derivative. nih.gov

Furthermore, hybrid compounds that conjugate a benzopyran-4-one structure with an isoxazole (B147169) moiety have also exhibited significant and selective antiproliferative activity against a panel of six cancer cell lines. nih.gov For example, a series of benzopyran-4-one-isoxazole esters (compounds 5a-d) showed IC₅₀ values in the micromolar range against MDA-MB-231 breast cancer cells. nih.gov

A key mechanism through which many anticancer agents exert their effect is the induction of programmed cell death, or apoptosis. Benzopyran-4-one derivatives have been shown to trigger this process in cancer cells.

The derivative SIMR1281 was found to induce apoptosis by causing DNA damage and inactivating critical survival pathways like Ras/ERK and PI3K/Akt. nih.gov This disruption of survival signals ultimately leads the cancer cells to undergo apoptosis. nih.gov

Similarly, a benzopyran-4-one-isoxazole hybrid compound (compound 5a) was shown to induce apoptosis in MDA-MB-231 breast cancer cells. nih.gov At a concentration of 5 µM, this compound led to 50.8% of the cells undergoing apoptosis, demonstrating its potential to eliminate cancer cells by activating their intrinsic death programs. nih.gov

Kinase Inhibitory Activities (e.g., Src kinase, PI3K)

Analogues of 2-methyl-3-phenyl-4H-1-benzopyran-4-one have demonstrated inhibitory activity against several protein kinases, which are crucial regulators of cellular processes.

Substituted benzopyran analogues have been identified as inhibitors of protein kinases. nih.gov Specifically, certain 4-oxo-4H-1-benzopyran derivatives have shown inhibitory activity against Src kinase, with IC50 values in the range of 52–57 µM. nih.gov

One of the most well-known benzopyran-4-one derivatives, LY294002 [2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one], is a potent inhibitor of phosphoinositide 3-kinase (PI3K) with a cellular IC50 of approximately 1.4 µM. nih.govnih.gov The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer. nih.gov Inhibition of this pathway is a significant therapeutic strategy in oncology. nih.gov

It has been observed that combined inhibition of the MEK/ERK and PI3K/mTOR pathways can be an effective strategy against certain types of cancer, such as NRAS mutant melanoma. nih.gov Studies have shown that combining a MEK inhibitor with a PI3K/mTOR inhibitor leads to a significant reduction in cell viability and tumor growth. nih.gov

Furthermore, research into the development of dual PI3K/PIM inhibitors has led to the identification of compounds with a thieno[3,2-d]pyrimidine (B1254671) scaffold that exhibit potent pan-PI3K and pan-PIM inhibition. nih.gov

It is important to note that some benzopyran-4-one derivatives may exhibit off-target effects. For instance, LY294002 has been shown to affect calcium signaling in airway smooth muscle cells independently of its PI3K inhibitory activity, possibly through the inhibition of casein kinase-2 (CK2). nih.gov

Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is a key enzyme in the biosynthesis of estrogens. mdpi.com Its inhibition is a major therapeutic strategy for hormone-dependent breast cancer. mdpi.comnih.gov Several benzopyran-4-one analogues and related flavonoid-based compounds have been investigated for their aromatase inhibitory potential.

Research has focused on developing dual aromatase-steroid sulfatase inhibitors (DASIs) to provide a more comprehensive blockade of estrogenic activity. nih.govresearchgate.net Phenolic precursors are often more potent aromatase inhibitors than their sulfamate (B1201201) counterparts. nih.gov For example, the S-(+)-enantiomer of certain phenolic precursors has demonstrated significantly greater aromatase inhibitory activity. nih.gov

Structure-activity relationship studies have shown that specific substitutions on the benzopyran or related scaffolds can significantly influence aromatase inhibitory potency. nih.gov For instance, compounds with a strong electron-withdrawing group on a phenyl moiety have shown potent aromatase inhibition. nih.gov A notable example is YM511, a highly potent and selective aromatase inhibitor. nih.gov

The development of dual-targeting compounds that inhibit both aromatase and other cancer-related targets is an active area of research. mdpi.com

Antimicrobial Activities: Antibacterial and Antifungal Efficacy

Derivatives of 2-methyl-3-phenyl-4H-1-benzopyran-4-one have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens. nih.gov

The general class of benzopyran-4-ones has been reported to possess antimicrobial properties. nih.gov

Several studies have highlighted the potent antibacterial activity of benzopyran-4-one derivatives against Gram-positive bacteria. nih.gov Specifically, compounds carrying monoamidinobenzimidazoles at the C-6 position of the 2-phenyl-4H-1-benzopyran-4-one scaffold have shown significant potency. nih.gov

For instance, certain derivatives exhibited strong inhibitory activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and methicillin-resistant S. epidermidis (MRSE), with Minimum Inhibitory Concentration (MIC) values as low as 1.56 µg/mL. nih.gov The antibacterial activity of nitroimidazole hybrids has also been noted against Gram-positive bacteria like Bacillus cereus. nih.gov

While many benzopyran-4-one derivatives show strong activity against Gram-positive bacteria, their efficacy against Gram-negative strains can be more variable. nih.gov The outer membrane of Gram-negative bacteria often presents a significant barrier to the penetration of antimicrobial agents. nih.gov

However, some nitroimidazole hybrids have demonstrated activity against Gram-negative bacteria such as Helicobacter pylori. nih.gov Additionally, certain hybrids have shown inhibitory activity against Shigella dysenteriae and Proteus vulgaris. nih.gov

The antifungal potential of benzopyran-4-one analogues and related heterocyclic compounds has been explored against various fungal pathogens.

A series of 3-phenyl-2H-benzoxazine-2,4(3H)-diones, which share structural similarities with the benzopyran-4-one core, were evaluated for their antifungal activity against several fungal strains, including Candida albicans and Aspergillus fumigatus. nih.gov The study found that the antifungal activity was influenced by the electronic properties and lipophilicity of the substituents. nih.gov

In other studies, benzopyran-4-one derivatives with amidinobenzimidazole substitutions demonstrated inhibitory activity against Candida albicans and Candida krusei, with MIC values as low as 3.12 µg/mL for some compounds. nih.gov Furthermore, novel 1,4-benzoxazin-3-one derivatives have shown promising antifungal activities against a spectrum of fungi, including Candida albicans. frontiersin.org

The development of novel antifungal agents is crucial, and various heterocyclic scaffolds, including those related to benzopyran-4-one, are being investigated. For example, myrtenal (B1677600) derivatives bearing a 1,2,4-triazole (B32235) moiety have shown significant antifungal activity against various plant pathogenic fungi. researchgate.net

Other Reported Biological Activities

Beyond the activities detailed above, the broader class of benzopyran-4-ones and their analogues have been associated with a variety of other biological effects. These include anti-inflammatory, antiallergic, antitubercular, antidiabetic, antihypertensive, and anti-HIV activities, underscoring the therapeutic potential of this chemical scaffold. nih.gov

Antiviral Properties (e.g., against SARS-CoV-2 viral targets)

The emergence of novel viral threats, such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), has spurred research into new antiviral agents. news-medical.net Isoflavones, including 2-methyl-3-phenyl-4H-1-benzopyran-4-one and its analogues, have shown potential in this area. Their antiviral mechanisms are multifaceted, often involving the inhibition of key viral enzymes and modulation of the host immune response. nih.gov

Research has focused on the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication, as a primary target for antiviral drugs. nih.gov Studies have identified various compounds, including derivatives of 2-phenylchroman-4-one, that exhibit inhibitory activity against this enzyme. nih.gov For instance, quinazolin-4-one derivatives, structurally related to the benzopyran-4-one core, have been developed as non-covalent inhibitors of SARS-CoV-2 Mpro. nih.gov One such compound, C7, demonstrated potent inhibition of the enzyme and viral replication in cell culture. nih.gov

The antiviral effects of isoflavones are not limited to direct enzyme inhibition. They also possess anti-inflammatory and antioxidant properties that can mitigate the severe inflammatory response often associated with viral infections. nih.govyoutube.com By inhibiting pathways like NF-κB, isoflavones can reduce the production of pro-inflammatory cytokines, thus offering a dual approach to combating viral diseases. nih.gov

Table 1: Antiviral Activity of 2-Methyl-3-phenyl-4H-1-benzopyran-4-one Analogues against SARS-CoV-2

| Compound/Analogue | Target | Activity | Reference |

|---|---|---|---|

| Quinazolin-4-one derivative (C7) | SARS-CoV-2 Mpro | IC50 = 0.085 ± 0.006 µM | nih.gov |

| Quinazolin-4-one derivative (C7) | SARS-CoV-2 replication (Vero E6 cells) | EC50 = 1.10 ± 0.12 µM | nih.gov |

| 2-Phenylchroman-4-one derivatives | MERS-CoV | Inhibitory activity reported | nih.gov |

| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) | SARS-CoV-2 | IC50 < 0.25 μM | nih.gov |

| 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4 (3H)-one (11e) | SARS-CoV-2 | IC50 < 0.25 μM | nih.gov |

| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) | MERS-CoV | IC50 < 1.1 μM | nih.gov |

| 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4 (3H)-one (11e) | MERS-CoV | IC50 < 1.1 μM | nih.gov |

Antidiabetic and Hypoglycemic Effects

Isoflavonoids have been investigated for their potential role in managing diabetes and its complications. The compound 2-(4-[(2-hydroxybenzyl) amino]-phenyl amino-methyl)-phenol (HBPMP), an analogue, has demonstrated significant antidiabetic and antihyperlipidemic activities in animal models. nih.gov Oral administration of HBPMP to streptozotocin-induced diabetic rats resulted in a notable decrease in fasting blood glucose levels. nih.gov

Furthermore, long-term treatment with HBPMP led to a significant reduction in serum total cholesterol, LDL-cholesterol, VLDL-cholesterol, and triglycerides, while increasing HDL-cholesterol levels. nih.gov These findings suggest a dual benefit of such compounds in not only controlling hyperglycemia but also in improving the lipid profile, which is often dysregulated in diabetic patients. The mechanisms underlying these effects may involve the modulation of various metabolic pathways and enzymes. nih.gov Additionally, isoflavones found in sources like jackfruit have been associated with antidiabetic properties. newindianexpress.com

Table 2: Antidiabetic and Hypoglycemic Effects of a 2-Methyl-3-phenyl-4H-1-benzopyran-4-one Analogue

| Compound | Model | Effect | Reference |

|---|---|---|---|

| 2-(4-[(2-hydroxybenzyl) amino]-phenyl amino-methyl)-phenol (HBPMP) | Streptozotocin-induced diabetic rats | Significant decrease in fasting blood glucose | nih.gov |

| 2-(4-[(2-hydroxybenzyl) amino]-phenyl amino-methyl)-phenol (HBPMP) | Streptozotocin-induced diabetic rats | Significant decrease in total cholesterol, LDL-C, VLDL-C, and triglycerides | nih.gov |

| 2-(4-[(2-hydroxybenzyl) amino]-phenyl amino-methyl)-phenol (HBPMP) | Streptozotocin-induced diabetic rats | Increase in HDL-cholesterol | nih.gov |

Anticholinesterase Activity

Cholinesterase inhibitors are a class of drugs used to treat neurodegenerative diseases like Alzheimer's disease. nih.gov Research has shown that various flavonoids and phenolic compounds possess anticholinesterase activity. nih.gov While direct studies on 2-methyl-3-phenyl-4H-1-benzopyran-4-one are limited, the broader class of isoflavones has been explored for this property.

A study investigating various phenolic acids and flavonoids found that they could inhibit acetylcholinesterase, the target enzyme. nih.gov However, the study also noted that combinations of these compounds often resulted in lower than expected inhibitory activity, suggesting complex interactions at the enzyme's binding site. nih.gov Another study on soy isoflavones in Alzheimer's patients did not find significant differences in cognitive outcomes between the isoflavone-treated and placebo groups, though it did note an association between levels of the isoflavone (B191592) metabolite equol (B1671563) and certain cognitive functions. nih.gov

Antituberculosis Activity

The search for new drugs to combat tuberculosis, particularly multidrug-resistant strains, is a global health priority. Certain heterocyclic compounds, including derivatives of the benzopyran-4-one structure, have shown promise as antitubercular agents.

A series of 2-(substituted phenyl/benzyl-amino)-6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-3,6-dihydropyrimidin-1-ium chlorides were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. nih.gov Two compounds in this series demonstrated promising activity against multidrug-resistant tuberculosis. nih.gov Another study focused on pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids, which also showed good to excellent antitubercular activity, with some compounds being more potent than the standard drug rifampicin. nih.gov These findings highlight the potential of developing novel antitubercular drugs based on these chemical scaffolds.

Table 3: Antituberculosis Activity of 2-Methyl-3-phenyl-4H-1-benzopyran-4-one Analogues

| Compound Series | Strain | Activity | Reference |

|---|---|---|---|

| 2-(substituted phenyl/benzyl-amino)-6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-3,6-dihydropyrimidin-1-ium chlorides | Multidrug-resistant M. tuberculosis | Promising activity at 16 µg/mL for two compounds | nih.gov |

| Pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids | M. tuberculosis H37Rv | Compounds 9k and 9o showed MIC = 12.5 µg/mL | nih.gov |

Immunomodulatory Actions

Isoflavones are known to possess immunomodulatory properties, influencing both innate and adaptive immune responses. nih.gov They can exert anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and the production of pro-inflammatory mediators. nih.gov This can be beneficial in conditions characterized by chronic inflammation.

Studies have shown that soy-derived isoflavones can suppress antigen-specific immune responses, which may be relevant in the context of allergies and autoimmune diseases. nih.gov The isoflavone daidzein (B1669772) has been shown to stimulate nonspecific immunity and enhance cell-mediated immunity in animal models. nih.gov Furthermore, the protein jacalin, found in jackfruit seeds which also contain isoflavones, has demonstrated immunomodulatory properties. newindianexpress.com

Spasmolytic Properties

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters and is a target for drugs used in the treatment of neurodegenerative disorders like Parkinson's disease. researchgate.netfrontiersin.org Several studies have investigated the MAO-B inhibitory potential of compounds structurally related to 2-methyl-3-phenyl-4H-1-benzopyran-4-one.

For example, 5-hydroxy-2-methyl-chroman-4-one (HMC), isolated from a lichen fungus, was identified as a selective and reversible inhibitor of human MAO-B with an IC50 value of 3.23 µM. nih.gov Docking studies suggested that HMC binds to the active site of MAO-B through hydrogen bonding. nih.gov Another study on 2H-1,4-benzothiazin-3(4H)-ones, which share structural similarities, also identified potent MAO-B inhibitors. researchgate.net These findings suggest that the benzopyran-4-one scaffold is a promising starting point for the design of novel MAO-B inhibitors.

Table 4: Monoamine Oxidase B (MAO-B) Inhibition by 2-Methyl-3-phenyl-4H-1-benzopyran-4-one Analogues

| Compound | Source/Type | MAO-B IC50 | Reference |

|---|---|---|---|

| 5-hydroxy-2-methyl-chroman-4-one (HMC) | Endogenous lichen fungus | 3.23 µM | nih.gov |

| 2H-1,4-benzothiazin-3(4H)-one derivatives (e.g., 1b, 1c, 1d, 1h) | Synthetic | 0.0027 - 0.0096 µM | researchgate.net |

| (E)-3-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one (38) | Synthetic chalcone (B49325) derivative | 0.067 µM | nih.gov |

Interactions with Benzodiazepine (B76468) Receptors

The exploration of non-traditional ligands for the benzodiazepine (BZD) binding site of the γ-aminobutyric acid type A (GABAA) receptor has led to significant interest in the flavonoid family, particularly isoflavones. These compounds, characterized by a 3-phenyl-4H-1-benzopyran-4-one scaffold, have been identified as potential modulators of GABAergic neurotransmission. While direct and extensive research on 2-methyl-3-phenyl-4H-1-benzopyran-4-one is limited in publicly available literature, the broader class of isoflavones and related benzopyran-4-one derivatives has been the subject of numerous studies, providing a framework for understanding their potential interactions with benzodiazepine receptors.

Flavonoids were first identified as potential ligands for the BZD receptor in the search for endogenous modulators. nih.gov Since then, both natural and synthetic flavonoids have been shown to bind to the BZD site, exhibiting a wide spectrum of activities, including agonist, partial agonist, inverse agonist, and antagonist effects. nih.govnih.gov This suggests that the isoflavone scaffold is a viable pharmacophore for developing novel central nervous system (CNS) active agents.

Research into synthetic isoflavonoids has further illuminated the potential of this chemical class. For instance, a study on the synthetic isoflavonoid (B1168493) 2-methoxy-3,8,9-trihydroxy coumestan (B1194414) (PCALC36) demonstrated its ability to displace [3H]flunitrazepam from rat brain synaptosomes, indicating direct interaction with the BZD binding site. nih.gov This compound was characterized as an inverse agonist, a class of ligands that can induce a conformational change in the receptor opposite to that of agonists, often leading to a reduction in GABA-mediated chloride ion flux. nih.gov This finding is significant as inverse agonists at the benzodiazepine receptor have been investigated for their potential cognitive-enhancing properties. nih.gov

The interaction of isoflavones with the GABAA receptor is not always mediated by the classical, flumazenil-sensitive benzodiazepine site. Some studies have identified benzopyran-4-one derivatives that act as positive modulators of GABAA receptors through a flumazenil-insensitive mechanism. researchgate.net This indicates the existence of alternative binding sites or mechanisms of action for this class of compounds. The structure-activity relationship (SAR) studies of flavonoids have revealed key structural features that influence their affinity and efficacy at the BZD receptor. For example, the substitution pattern on the B-ring of the isoflavone structure can significantly impact its biological activity. researchgate.net

The diverse pharmacological profiles of isoflavones at the benzodiazepine receptor highlight the complexity of their interactions. Depending on the specific substitutions on the 4H-1-benzopyran-4-one core, these compounds can elicit a range of effects, from anxiolytic-like and sedative properties to potential cognitive enhancement. The 2-methyl-3-phenyl substitution pattern of the titular compound places it within this pharmacologically active class, suggesting its potential to modulate GABAA receptor function, although specific experimental data are needed for confirmation.

Research Findings on Isoflavonoid Analogues

| Compound | Finding | Receptor/System | IC50/EC50 | Reference |

|---|---|---|---|---|

| 2-methoxy-3,8,9-trihydroxy coumestan (PCALC36) | Displaced [3H]flunitrazepam binding, characterized as an inverse agonist. | Rat brain synaptosomes | 13.8 µM (IC50) | nih.gov |

| Isoflavone 31 | Positive modulator of GABA-induced ion currents. | Human α1β2γ2L GABAA receptors | 19.5 µM (EC50) | researchgate.net |

| Isoflavone 62 | Positive modulator of GABA-induced ion currents. | Human α1β2γ2L GABAA receptors | 16.3 µM (EC50) | researchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Methyl 3 Phenyl 4h 1 Benzopyran 4 One Derivatives

Impact of Substituents on the Chromene Scaffold

The substitution pattern on the phenyl ring at position 2 is a key determinant of activity. In a series of benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 (HIF-1) pathway, the C-ring (the phenyl ring at position 2 of the chromene) was shown to be critical. nih.gov For these analogues, a 3',4'-dimethoxy substitution on this phenyl ring was found to be optimal. nih.gov Further investigation revealed that the 4'-methoxy group is more crucial for activity than the 3'-methoxy group. nih.gov The removal of the 3'-methoxy group resulted in little to no loss of activity, whereas removing the 4'-methoxy group led to a 1.7-fold decrease in inhibitory potency. nih.gov It is hypothesized that the 4'-methoxy group is likely involved in hydrogen bonding with key amino acid residues, such as LYS350 of the p300 protein. nih.gov Replacing the vital 4'-methoxy group with a 4'-trifluoromethoxy moiety resulted in a significant loss of activity. nih.gov

| Compound/Analog | Substitution on 2-Phenyl Ring | Biological Activity (IC50) | Fold Change vs. Lead |

| Analog 4e | 4'-methoxy | 0.6 μM | - |

| Analog 4a | 3'-methoxy | 1.0 μM | 1.7-fold decrease |

| Analog 4b | 4'-trifluoromethoxy | >5 μM | >8.3-fold decrease |

Table based on data for HIF-1 pathway inhibitors. nih.gov

Conversely, in a different structural context, the well-known PI3K inhibitor LY294002, which is a 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, highlights that significant modifications at position 2 can lead to different biological targets. nih.govnih.gov Here, the phenyl group is replaced entirely by a morpholinyl group, demonstrating the versatility of this position in drug design. nih.gov

Position 3 of the 4H-1-benzopyran-4-one scaffold is a frequent site for modification to enhance biological activity. Studies have shown that 3-substituted derivatives are potential anticancer agents. nih.gov For instance, conjugating an isoxazole (B147169) scaffold to the chromene nucleus at position 3 via a hydroxymethyl group and subsequent esterification resulted in compounds with significant and selective antiproliferative activity against cancer cell lines. nih.gov The specific linker used to attach substituents at this position is critical; an ester linkage proved superior to acetal, amide, reverse ester, and acrylic ester linkers in conferring selectivity. nih.gov

While the core molecule of interest is 2-methyl-3-phenyl-4H-1-benzopyran-4-one, many studies explore variations at these positions. For example, replacing the phenyl group at position 3 with other substituents like imidazolidinone methylamino-4-substituted-1,3-thiazoles has been explored for anticancer activity. nih.gov The presence of a phenyl group at position 3 is a common feature in many biologically active chromones, where it can be further substituted to modulate activity.

Substituents on the benzo-fused portion of the chromene ring (positions 5, 6, 7, and 8) have a profound and often context-dependent effect on bioactivity.

For a series of HIF-1 pathway inhibitors, hydrogenation of the pyran ring's double bond in a 7-methoxy analog (converting the 4H-1-benzopyran-4-one to a chroman-4-one) led to a 5-fold decrease in activity, suggesting the double bond in the A-ring (pyran ring) is important for this specific target. nih.gov

The position of the substituent on the benzo-fused ring is critical. For instance, the PI3K inhibitor LY294002 features a phenyl group at position 8, demonstrating that this position is also a key site for modification. nih.gov

| Substituent & Position | Compound Series | Observed Effect on Activity | Reference |

| 5-Methoxy | Benzopyran-isoxazole hybrid | Decrease in antiproliferative activity | nih.gov |

| 6-Methoxy | Benzopyran-isoxazole hybrid | Decrease in antiproliferative activity | nih.gov |

| 7-Methoxy | Benzopyran-isoxazole hybrid | Decrease in antiproliferative activity | nih.gov |

| 7-Methoxy | General benzopyran-4-one | Reported to be cytotoxic in other contexts | nih.gov |

| 8-Phenyl | LY294002 | Key feature for PI3K inhibition | nih.gov |

Stereochemical Considerations in Biological Activity

Stereochemistry can play a pivotal role in the biological activity of chiral chromone (B188151) derivatives. The spatial arrangement of substituents can dictate how a molecule fits into a biological target's binding site.

For example, the naturally occurring flavonoid Pinobanksin, which is (S)-2,3-dihydro-5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one, specifies a particular stereoisomer, indicating the importance of the stereocenter at position 2 for its properties. nist.gov In another instance, the synthesis of (R,S)-2-methyl-4-(4-nitrophenyl)-pyrano[3,2-c]chromen-5(4H)-one resulted in a racemic mixture, where the molecule possesses a chiral center at C4. researchgate.net Although the differential activity of the individual enantiomers was not reported in this study, the existence of stereoisomers necessitates consideration, as one enantiomer often possesses significantly higher activity or a different biological profile than the other. The three-dimensional structure confirmed by X-ray analysis shows a specific conformation of the fused rings and the phenyl substituent that is essential for its interactions. researchgate.net These examples underscore that a full understanding of SAR requires an evaluation of the stereochemical properties of the molecule.

Design Principles for Enhanced Bioactivity and Selectivity

Based on SAR studies, several design principles can be formulated to guide the development of more potent and selective 2-methyl-3-phenyl-4H-1-benzopyran-4-one derivatives.

Optimize 2-Phenyl Ring Substitution: For certain targets like the p300 domain of the HIF-1 pathway, a 4'-methoxy group on the 2-phenyl ring is critical for activity, likely for hydrogen bonding. nih.gov Electron-donating groups at this position appear favorable, while bulky, electron-withdrawing groups like trifluoromethoxy are detrimental. nih.gov

Utilize Position 3 for Conjugation: Position 3 is an effective site for introducing other heterocyclic moieties to create hybrid molecules. nih.gov The choice of the linker (e.g., ester) is crucial for achieving enhanced selectivity and potency. nih.gov

Judicious Substitution on the Benzo-Fused Ring: The effects of substituents on the benzo-fused ring are highly context-dependent. While methoxy (B1213986) groups at positions 5, 6, or 7 diminished the activity of certain anticancer hybrids nih.gov, a 7-methoxy group has been associated with cytotoxicity in other scaffolds nih.gov. This position must be optimized for each specific biological target.

Maintain Pyran Ring Unsaturation: For some targets, the double bond within the pyran ring is important for activity, and its saturation can lead to a decrease in potency. nih.gov

Consider Stereochemistry: For chiral derivatives, the synthesis and testing of individual enantiomers are essential, as biological activity is often stereospecific.

By applying these principles, medicinal chemists can more effectively navigate the chemical space around the 2-methyl-3-phenyl-4H-1-benzopyran-4-one scaffold to develop novel therapeutic agents with improved pharmacological profiles.

Computational and Theoretical Investigations of 2 Methyl 3 Phenyl 4h 1 Benzopyran 4 One and Its Interactions

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode and affinity of small molecule ligands, such as 2-methyl-3-phenyl-4H-1-benzopyran-4-one, to the binding site of a target protein.

Molecular docking studies have been instrumental in identifying and characterizing the interactions between 2-methyl-3-phenyl-4H-1-benzopyran-4-one and various biological targets implicated in disease pathways.

Cyclooxygenase-2 (COX-2): The anti-inflammatory potential of flavone derivatives is often attributed to the inhibition of the COX-2 enzyme, a key player in the inflammatory cascade. japer.in Docking studies reveal that compounds based on the 2-phenyl-1-benzopyran-4-one scaffold can fit into the active site of the COX-2 enzyme (PDB ID: 1CX2, 3LN1). japer.inresearchgate.net The interactions are typically characterized by hydrogen bonds and hydrophobic contacts with key amino acid residues. For instance, flavones are known to interact with critical residues such as TYR 385 and SER 530 within the COX-2 active site, which is crucial for disrupting its function and halting prostaglandin synthesis. The methyl group on the pyranone ring may contribute to hydrophobic interactions within the binding pocket, potentially enhancing binding affinity. nih.gov

Tumor Necrosis Factor-alpha (TNF-α): As a key pro-inflammatory cytokine, TNF-α is a significant target for anti-inflammatory drug design. nih.gov Computational screening of small molecules, including chromen-4-one derivatives, against the TNF-α trimer (PDB ID: 2AZ5) has been performed to identify potential inhibitors. nih.govbiointerfaceresearch.com Docking simulations suggest that these compounds can bind at the interface between TNF-α monomers, preventing its trimerization, which is essential for its biological activity. mdpi.com Key interactions often involve residues such as Leu57, Tyr59, Ser60, and Leu120, primarily through hydrophobic and hydrogen bonding interactions. mdpi.com

Viral Proteases: The essential role of proteases in viral replication makes them attractive targets for antiviral therapies. nih.govembopress.org Docking studies have explored the potential of heterocyclic compounds, structurally related to 2-methyl-3-phenyl-4H-1-benzopyran-4-one, to inhibit viral proteases such as the HIV-1 reverse transcriptase and SARS-CoV-2 main protease (Mpro). nih.govresearchgate.net These studies predict that the ligand can occupy the enzyme's active site, forming crucial interactions with catalytic residues. For instance, in the HIV-1 reverse transcriptase non-nucleoside inhibitor binding pocket (NNIBP), interactions with key residues like Leu100, Tyr181, and Trp229 are often observed for inhibitor molecules. researchgate.net

| Biological Target | PDB ID | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 1CX2, 3LN1 | TYR 385, SER 530, ARG 120, TYR 355 | Hydrogen Bonding, Hydrophobic |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | LEU 57, TYR 59, SER 60, LEU 120, GLY 121 | Hydrogen Bonding, Hydrophobic |

| HIV-1 Reverse Transcriptase | - | LEU 100, TYR 181, TRP 229 | Hydrogen Bonding, Pi-Alkyl |

| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | HIS 41, THR 190 | Pi-H Bonds |

Following the prediction of the binding pose, computational methods are used to estimate the binding free energy of the ligand-protein complex, which is a crucial indicator of binding affinity. A lower, more negative binding energy value typically corresponds to a more stable complex and higher binding affinity.

Binding energies for flavone derivatives docked against COX-2 have been reported in ranges from -5.53 kcal/mol to -7.02 kcal/mol. researchgate.net For potential TNF-α inhibitors, binding energies can be even lower, indicating strong affinity. nih.govpreprints.org These values are often calculated using scoring functions within docking software.

More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are employed for more accurate binding free energy calculations. These methods can re-rank docked poses and provide a more reliable estimation of the binding affinity by considering factors like solvation energy. biointerfaceresearch.comnih.gov The total binding free energy (ΔG_bind) is a sum of various energetic contributions, providing a detailed picture of the forces driving the interaction. nih.gov

| Biological Target | Compound Type | Reported Binding Energy (kcal/mol) | Calculation Method |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Flavone Derivatives | -5.53 to -7.02 | Docking Scoring Function |

| TNF-α | Chromen-4-one derivative (SPD304) | -8.8 | Autodock Vina |

| HIV-1 Reverse Transcriptase | Thiazolidinone Derivatives | -6.429 to -8.708 | Docking Scoring Function |

| Methionyl-tRNA Synthetase | 2-phenyl-4H-benzo[d] researchgate.netnih.govoxazin-4-one | -76.04 | Molegro Virtual Docker (Rerank Score) |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of the docked complex and understanding the conformational changes that may occur upon ligand binding. rsc.org

For a ligand like 2-methyl-3-phenyl-4H-1-benzopyran-4-one, an MD simulation would typically be run for a duration of nanoseconds (e.g., 50 ns or 100 ns) to observe the behavior of the ligand in the protein's binding pocket. mdpi.comnih.gov Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms. A stable RMSD value over the course of the simulation indicates that the complex has reached equilibrium and the ligand remains stably bound in its predicted pose. nih.govnih.gov Such simulations validate the docking results and confirm that the observed interactions are maintained in a dynamic, more physiologically relevant environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org By analyzing a dataset of compounds with known activities, a QSAR model can be developed to predict the activity of new, untested molecules.

For derivatives of 2-methyl-3-phenyl-4H-1-benzopyran-4-one, QSAR studies can be employed to optimize their structure for a specific biological target, such as COX-2. nih.gov These models typically use a set of molecular descriptors that quantify various physicochemical properties, including steric (e.g., Molar Refractivity), electronic (e.g., Dipole Moment), and hydrophobic (e.g., logP) characteristics. nih.govresearchgate.net A study on 2-phenylpyran-4-ones as COX-2 inhibitors found that hydrophobic, electronic, and steric factors were all important for activity, and that increased molecular size and polarizability correlated with higher COX-2 inhibition. nih.gov Such models serve as powerful predictive tools, enabling the rational design of more potent analogs by suggesting specific structural modifications likely to enhance biological activity. mdpi.com

In Silico Prediction of Biological Activity Profiles

In the early stages of drug discovery, it is crucial to assess the potential of a compound to have favorable pharmacokinetic properties and an acceptable safety profile. In silico methods provide a rapid and cost-effective way to predict these properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

For 2-methyl-3-phenyl-4H-1-benzopyran-4-one, various computational tools can predict its drug-likeness based on established criteria such as Lipinski's Rule of Five. chemistry.kzd-nb.info These rules assess properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to determine if a compound has a higher probability of being orally bioavailable. Online platforms like Molinspiration and SwissADME are commonly used to calculate these physicochemical parameters and predict potential biological activities, such as interactions with G-protein coupled receptors, ion channels, or enzymes. chemistry.kzresearchgate.net Furthermore, toxicity prediction models can flag potential liabilities, such as carcinogenicity or hepatotoxicity, early in the development process, helping to prioritize compounds with a higher likelihood of success. researchgate.net

Advanced Research Applications and Methodological Developments Utilizing 2 Methyl 3 Phenyl 4h 1 Benzopyran 4 One